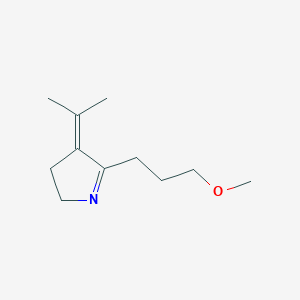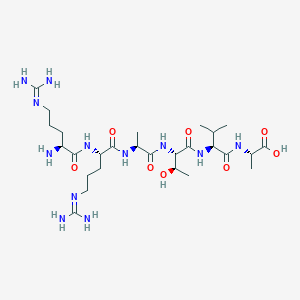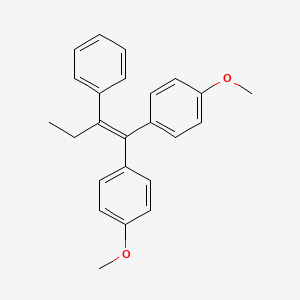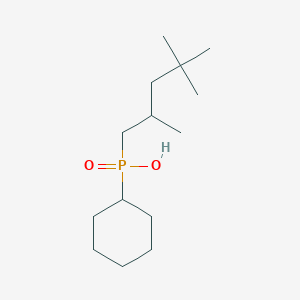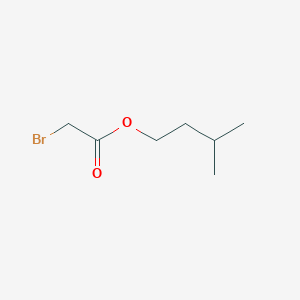![molecular formula C9H16O B14420593 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene CAS No. 80361-92-8](/img/structure/B14420593.png)
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene is an organic compound with a unique structure that includes both an alkene and an ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene typically involves the reaction of 3-methyl-2-buten-1-ol with 2-methylprop-2-en-1-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds via the formation of an intermediate carbocation or alkoxide, which then undergoes nucleophilic attack to form the desired ether product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as zeolites or metal oxides can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkenes.
Applications De Recherche Scientifique
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ether linkages.
Industry: Used in the production of polymers and resins, where its unique structure can impart desirable properties such as flexibility and durability.
Mécanisme D'action
The mechanism by which 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene exerts its effects typically involves the interaction of its functional groups with various molecular targets. For example, the alkene group can participate in addition reactions, while the ether linkage can undergo cleavage under specific conditions. These interactions can lead to the formation of new compounds with different properties and activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propen-1-ol: Similar in structure but lacks the ether linkage.
3-Chloro-2-methylpropene: Contains a halogen instead of an ether group.
2-Methyl-3-phenyl-2-propen-1-ol: Contains an aromatic ring, which imparts different chemical properties.
Uniqueness
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene is unique due to the presence of both an alkene and an ether functional group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
80361-92-8 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3-methyl-1-(2-methylprop-2-enoxy)but-2-ene |
InChI |
InChI=1S/C9H16O/c1-8(2)5-6-10-7-9(3)4/h5H,3,6-7H2,1-2,4H3 |
Clé InChI |
PTWYCOQPEFKLOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOCC(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


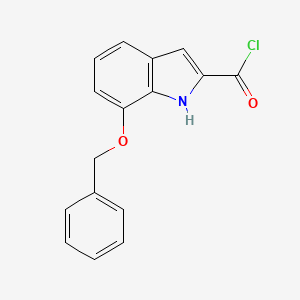

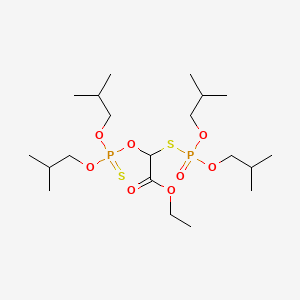
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
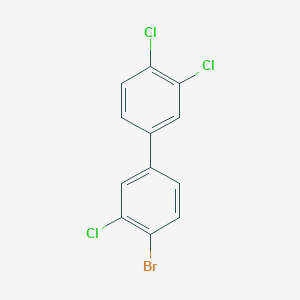

![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)

